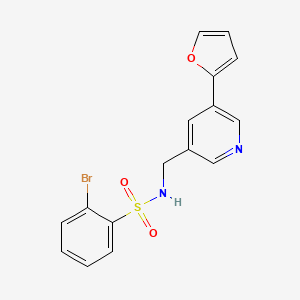

2-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

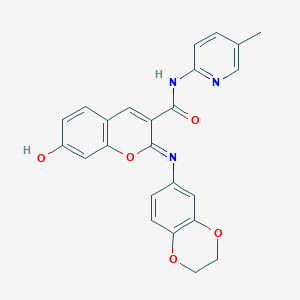

The compound 2-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex molecule that likely contains a bromine atom attached to a benzenesulfonamide moiety, which is further linked to a furan-pyridine structure. This compound is of interest due to the potential interactions between the bromine atom and the heterocyclic systems, which can influence its chemical reactivity and physical properties.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of this compound, they offer insights into related bromination reactions. The kinetics of bromination of 2-methoxycarbonyl derivatives of furan, thiophen, and pyrrole suggest that the bromination process is similar to that of benzene derivatives, with the relative rates for bromination at the α-position being significantly different among these heterocycles . This information could be relevant when considering the synthesis of the target compound, as the presence of a furan ring could affect the bromination step.

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been studied using single-crystal X-ray diffraction . This research provides valuable information on the geometry of similar brominated furan-pyridine compounds in the solid state, including intermolecular hydrogen bonding and π-π interactions, which are likely to be present in the compound of interest as well. These interactions are crucial for understanding the molecular conformation and stability of the compound.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the electrophilic substitution reactions observed in five-membered heterocyclic systems. The presence of a bromine atom in the compound suggests that it could undergo further electrophilic substitution reactions, potentially at the furan ring, given the reactivity of such systems . The specific reactivity patterns would depend on the electronic effects of the substituents and the overall molecular structure.

Physical and Chemical Properties Analysis

Although the exact physical and chemical properties of this compound are not detailed in the provided papers, the properties of structurally related compounds can offer some predictions. For instance, the crystal structure analysis of a brominated furan-pyridine compound reveals the density and crystal packing, which can influence the compound's solubility, melting point, and other physical properties . The presence of intermolecular interactions also suggests that the compound may have a relatively high melting point and specific solubility characteristics in various solvents.

Wissenschaftliche Forschungsanwendungen

Spectroscopic and Photophysicochemical Properties

Compounds with structures related to 2-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide have been synthesized and characterized for their spectroscopic and photophysicochemical properties. For instance, the synthesis and characterization of zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units have been reported. These derivatives exhibit favorable fluorescence, singlet oxygen production, and photostability, suggesting their potential as photosensitizer candidates in photodynamic therapy, an alternative therapy in cancer treatment (Öncül, Öztürk, & Pişkin, 2022). Another study on zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents highlights its suitability for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Biological Activity

Methylbenzenesulfonamide derivatives, which share structural similarities with the compound , have been investigated for their potential in drug development. One study focuses on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, highlighting their potential use in preventing human HIV-1 infection (Cheng De-ju, 2015). Additionally, novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives were synthesized and exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

Eigenschaften

IUPAC Name |

2-bromo-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O3S/c17-14-4-1-2-6-16(14)23(20,21)19-10-12-8-13(11-18-9-12)15-5-3-7-22-15/h1-9,11,19H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFDTPLWCVPJOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2517315.png)

![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2517322.png)

![2-Chloro-4,6-difluorobenzo[d]oxazole](/img/structure/B2517333.png)

![N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2517335.png)